4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate

Thermophysical properties Liquid crystal volatility Material stability

Sourcing high-purity liquid crystal intermediates with consistent phase behavior is critical for reproducible electro-optic device development. This compound addresses that challenge directly. - Certified >98% purity minimizes impurities that depress clearing points and nucleate unwanted crystal phases. - The terminal pentyloxy chain enhances dielectric anisotropy (Δε) by ~10-25% vs. alkyl analogs, enabling lower operating voltages. - A strong smectic phase tendency makes it indispensable for ferroelectric (SmC*) mixture formulation.

Molecular Formula C29H40O3
Molecular Weight 436.6 g/mol
CAS No. 84601-01-4
Cat. No. B1603341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate
CAS84601-01-4
Molecular FormulaC29H40O3
Molecular Weight436.6 g/mol
Structural Identifiers
SMILESCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCCCC
InChIInChI=1S/C29H40O3/c1-3-5-7-9-23-10-12-24(13-11-23)25-14-16-26(17-15-25)29(30)32-28-20-18-27(19-21-28)31-22-8-6-4-2/h14-21,23-24H,3-13,22H2,1-2H3
InChIKeyBJNNOFQXTSZGIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate: Calamitic LC Intermediate


4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate (CAS 84601-01-4) is a three-ring, calamitic thermotropic liquid crystal belonging to the trans-cyclohexyl phenyl benzoate ester class. It features a pentyloxy terminal chain, a phenyl core, a benzoate ester central linkage, a trans-1,4-disubstituted cyclohexane ring, and a pentyl terminal chain [1]. The compound is available at >98% purity and is used as an intermediate or dopant in nematic and smectic liquid crystal mixtures for display and photonic applications [2].

Workflow Nematic and smectic LC mixture formulation
Purity Grade Certified high purity for reproducible mesophase engineering
Core Motif trans-Cyclohexyl phenyl benzoate with pentyloxy chains

4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate: Why Substitution Fails


The performance of liquid crystal formulations is exquisitely sensitive to the molecular geometry, polarizability, and chain length of each component. Subtle changes in the terminal alkoxy chain length or the substitution of the ether oxygen with a carbon atom can drastically shift phase transition temperatures, mesophase morphology (N, SmA, SmB), dielectric anisotropy, and birefringence by tens of degrees Celsius or more [1]. This is evidenced by systematic structure-property relationship studies on the phenyl benzoate class, which demonstrate that variations in terminal chain length and linkage directly modulate both melting points and clearing points, making generic inter-substitution unreliable for maintaining targeted electro-optic specifications [2].

  • Chain length shift Butoxy or hexyloxy homologs can shift phase transition temperatures by 10–30 °C per methylene unit, altering the mesophase window.
  • Linkage polarity mismatch Replacing the ether oxygen with an alkyl linkage reduces dielectric anisotropy and alters volatility, impacting electro-optic tuning.
  • Core flexibility Substituting the trans-cyclohexane with a biphenyl or more flexible core can disrupt smectic layer ordering, leading to purely nematic behavior.

4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate: Key Evidence vs. Analogs


Higher Enthalpy of Vaporization vs. Alkyl Analog

The target compound exhibits a higher enthalpy of vaporization and boiling point compared to its direct carbon analog, 4-pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate (CAS 81929-44-4). The replacement of the phenyl-alkyl linkage with a more polar and linear phenyl-alkoxy linkage (Ph-O-C5H11 vs Ph-C5H11) increases intermolecular cohesion [1].

Vaporization Enthalpy
Context-dependent
+2.2 kJ/mol, +17.7 °C
Indicates lower volatility vs. alkyl analog in thermal processing contexts
Predicted data (Joback method), data to verify
Thermophysical properties Liquid crystal volatility Material stability

High Purity for Reproducible LC Formulations

The commercially available compound is certified at a minimum 98% purity by GC/HPLC, which is critical for minimizing batch-to-batch variability in multicomponent liquid crystal mixtures [1]. Lower-purity grades (e.g., 95%) from some vendors introduce an uncontrolled fraction of synthesis by-products that can nucleate crystallization or shift phase boundaries .

Purity Specification
Specification review
98% (HPLC)
Supports reproducible phase behavior in multicomponent mixtures
Commercial specification; ~3% fewer impurities vs. 95% grade
Liquid crystal intermediate Chemical purity Formulation reproducibility

Tunable Mesophase Morphology via Chain Length

Systematic studies on the trans-4-pentylcyclohexyl benzoate series demonstrate that the terminal alkoxy chain length dictates both the melting point and the clearing point of the liquid crystal mesophase, as well as the specific smectic or nematic morphology adopted [1]. The target compound, possessing a pentyloxy terminal chain, fulfills a specific, predictable coordinate within this design space, distinct from its butoxy (C4) or hexyloxy (C6) homologs.

Phase Tuning by Chain Length
Class-level
10–30 °C per CH₂
Chain length defines mesophase temperature window within homologous series
Class-level inference; verify for specific mixture
Liquid crystal phase engineering Structure-property relationship Mesophase stability

Enhanced Dielectric Anisotropy vs. Alkyl Analog

The ether oxygen in the terminal pentyloxy chain introduces a local dipole moment and increases the overall polarizability anisotropy of the molecule compared to the purely alkyl-terminated analog 4-pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate. A study on analogous phenyl benzoate liquid crystals with terminal alkoxy substituents found that the dielectric anisotropy (Δε) can be enhanced by 10-25% over the corresponding alkyl-substituted forms [1].

Dielectric Anisotropy
Cross-study comparable
Δε +10–25%
May support lower threshold voltage in LC mixture design
Alkoxy vs. alkyl homolog comparison; context-dependent
Dielectric anisotropy Molecular dipole Liquid crystal formulation

Smectic Phase Tendency via trans-Cyclohexyl Core

The trans-1,4-disubstituted cyclohexane ring provides a linear, rigid core structure that promotes smectic mesophase formation. X-ray diffraction studies on the closely related compound 4-n-pentylphenyl-4-(trans-4'-n-pentylcyclohexyl) benzoate confirm a well-defined smectic A phase with a layer spacing directly correlated to the molecular length [1]. In contrast, liquid crystals with a more flexible core or a biphenyl core (such as 5CB) often favor a purely nematic phase under the same conditions.

Smectic Phase Formation
Class-level
Well-defined SmA layer ordering
Supports layer-ordering requirements for FLC mixture research
X-ray evidence on analogous compound; class-level inference
Smectic liquid crystal Layer ordering Core rigidity

4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate: Application Scenarios


High-Temperature Nematic Mixtures for Automotive Displays

The high boiling point (~555.7 °C) and increased enthalpy of vaporization of this compound, compared to its alkyl-terminated analog, make it a superior candidate for use in liquid crystal mixtures designed for automotive and outdoor display applications that require a wide operating temperature range and low volatility . Its structural features support a high clearing point, contributing to the stability of the nematic phase at elevated temperatures.

Smectic Ferroelectric LC Displays (FLCDs)

Evidence from the trans-cyclohexyl phenyl benzoate series confirms a strong tendency for smectic phase formation, a prerequisite for ferroelectric liquid crystal (FLC) device concepts. Procuring this specific compound enables the design of chiral smectic C (SmC*) mixtures for bistable, low-power FLCDs, an area where purely nematic compounds are unsuitable [1].

Dielectric Tuning for Low-Power Modulators

The terminal pentyloxy group contributes a local dipole that enhances the dielectric anisotropy (Δε) by approximately 10-25% over its alkyl-analog [2]. This property makes the compound a valuable dopant for lowering the operating voltage of electro-optic modulators, enabling their use in portable, battery-powered photonic devices.

High-Reproducibility LC Research and Pilot Batches

The availability of the compound at a certified 98% purity (Alfa Aesar, H56291) is critical for academic and industrial research groups focused on generating reproducible and publishable phase diagrams and electro-optic performance data. Selecting this high-purity grade minimizes the confounding effects of impurities that can act as crystal nucleation sites or phase boundary depressants [3].

Application
Selection Property
Validation Focus
High-temperature nematic mixtures
Reported high boiling point, low volatility
Thermal stability and clearing point assessment
Smectic FLC mixture research
Smectic phase tendency
Layer ordering and bistable switching evaluation
Low-power electro-optic modulators
Higher dielectric anisotropy contribution
Threshold voltage and power consumption testing
Reproducible LC mixture studies
Certified high purity grade
Batch-to-batch phase consistency evaluation
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